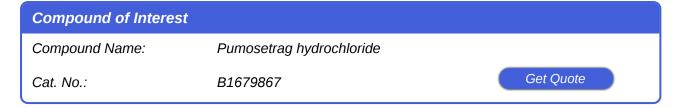


Pumosetrag Hydrochloride (CAS: 194093-42-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a potent and selective partial agonist for the serotonin 5-HT3 receptor.[1][2][3] Developed as an orally available gastroprokinetic agent, it has been investigated for its therapeutic potential in treating motility disorders, primarily Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD).[1][2] This document provides a comprehensive technical overview of **Pumosetrag hydrochloride**, summarizing its chemical properties, mechanism of action, pharmacodynamic effects, and key experimental findings from preclinical and clinical studies.

Chemical and Physical Properties

Pumosetrag hydrochloride is a thienopyridine derivative.[1] Its fundamental chemical and physical characteristics are summarized below.



Property	Value	Citation(s)	
CAS Number	194093-42-0	[4][5]	
Molecular Formula	C15H18CIN3O2S	[4][5]	
Molecular Weight	339.84 g/mol	[4][5]	
IUPAC Name	N-[(3R)-1- azabicyclo[2.2.2]octan-3-yl]-7- oxo-4H-thieno[3,2-b]pyridine-6- carboxamide;hydrochloride	[5]	
Synonyms	MKC-733, DDP-733, DPP 733	[1][4][5]	
Appearance	White to off-white solid		
Purity	≥99% (as reported by commercial suppliers)	[4]	
Solubility	Soluble in DMSO and Water		

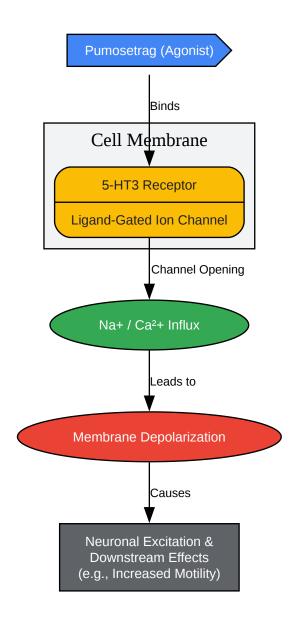
Mechanism of Action

Pumosetrag is a selective partial agonist of the 5-HT3 receptor.[1][2] Unlike 5-HT3 antagonists which are used to treat nausea and diarrhea-predominant IBS, the agonist activity of Pumosetrag is intended to promote gastrointestinal (GI) motility.[1]

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central pore.[6] Upon binding of an agonist like serotonin or Pumosetrag, the channel undergoes a conformational change, opening the pore and allowing the rapid influx of cations, primarily sodium (Na+) and calcium (Ca²⁺), and to a lesser extent, potassium (K+).[6] This influx leads to the depolarization of the neuronal membrane, initiating an excitatory response.[6] In the enteric nervous system, this excitatory effect is believed to enhance coordinated muscle contractions and secretions, thereby promoting GI transit.[1]

Signaling Pathway





Click to download full resolution via product page

Fig. 1: Pumosetrag's mechanism of action at the 5-HT3 receptor.

Preclinical Pharmacology

The prokinetic effects of Pumosetrag have been characterized in various in vitro and in vivo models. A key finding is the compound's notable species and regional specificity.

Data Presentation



Model System	Key Findings	Citation(s)	
Rat Intestinal Tissues	- Lower efficacy than 5-HT in jejunum, ileum, and distal colon Similar efficacy and potency to 5-HT in the proximal colon.	[3][7]	
Guinea Pig Intestine	- Greater potency and efficacy than 5-HT in all tested regions.	[3][7]	
Mouse Intestine	- Little to no contractile response observed.	[3][7]	
Clonidine-Treated Mice	- Dose-dependently restores colonic propulsion in a model of atonic constipation.	[1]	

Note: Specific quantitative binding affinity (Ki) and potency (EC50) values for Pumosetrag are not readily available in the public domain.

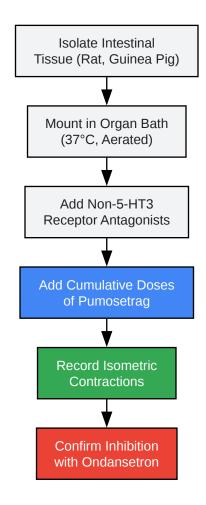
Experimental Protocols

Isolated Tissue Contractility Assay This in vitro assay was used to determine the contractile activity of Pumosetrag.

- Tissue Preparation: Intestinal segments (jejunum, ileum, proximal and distal colon) were isolated from rats, guinea pigs, or mice.
- Organ Bath Setup: Tissues were mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- Antagonist Pre-treatment: To ensure effects were mediated by 5-HT3 receptors, tissues were pre-incubated with antagonists for other serotonin receptors, such as methysergide and GR125487.[7]



- Drug Addition: Cumulative concentration-response curves were generated by adding increasing concentrations of Pumosetrag or 5-HT. Contractile responses were recorded isometrically.
- Confirmation: The 5-HT3 receptor antagonist ondansetron was used to confirm that the observed contractile effects were specifically mediated by the 5-HT3 receptor.[3][7]



Click to download full resolution via product page

Fig. 2: Workflow for the isolated tissue contractility assay.

Clinical Studies & Efficacy

Pumosetrag has been evaluated in human clinical trials for its effects on GI motility and its efficacy in treating IBS-C and GERD.

Pharmacokinetics



While described as orally available, detailed pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability in humans are not publicly available.[1][2] Some reports suggest the drug acts locally in the gut due to low bioavailability.[1]

Pharmacodynamics & Efficacy in Humans



Indication / Population	Dosing Regimen	Key Efficacy Endpoints & Results	Citation(s)
IBS with Constipation	0.5 mg, twice daily for 2 weeks	Bowel Motility:- Significantly increased percent elimination of radio-opaque markers vs. placebo (70.4% vs 47.1%, P < 0.05) In subjects with low baseline motility, percent elimination increased from 13.3% (placebo) to 60.0% (P < 0.05). Symptoms:- Increased stool frequency vs. placebo (P < 0.05) Reduced sensation of incomplete evacuation.	[1][8]
Healthy Volunteers	4 mg, single oral dose	Upper GI Motility:- Delayed liquid gastric emptying (P = 0.005) Accelerated small intestinal transit (P = 0.038) Increased number of fasting migrating motor complexes (P < 0.001).	[4][7]
Gastroesophageal Reflux Disease (GERD)	0.2, 0.5, or 0.8 mg daily for 7 days	Acid Reflux Events:- Significantly reduced the number of acid reflux episodes vs. placebo (e.g., 9.5	



events on 0.5 mg vs. 13.3 on placebo).Reduced percentage of time with esophageal pH < 4.No significant change in lower esophageal sphincter pressure (LESP) or overall symptoms over the 1-week period.

Experimental Protocols

Phase II Study in IBS with Constipation This study was designed to assess the effect of Pumosetrag on bowel motility and symptoms.

- Study Design: A single-blind, dose-escalation study involving 14 subjects with constipation.
 [8]
- Treatment Periods:
 - 1-week run-in period.
 - 1-week treatment with placebo (twice daily).
 - 2-week sequential treatment with 0.2 mg Pumosetrag (twice daily) followed by 0.5 mg
 Pumosetrag (twice daily).[8]
- Primary Endpoint Measurement: Bowel motility was assessed using a radio-opaque marker technique. Subjects ingested a number of markers, and their transit and elimination were tracked via abdominal X-ray at the end of each treatment period.[8]
- Secondary Endpoints: Subjects maintained diaries to record bowel habits (e.g., stool frequency) and gastrointestinal symptoms.[8]

Summary and Conclusion



Pumosetrag hydrochloride is a selective 5-HT3 partial agonist with demonstrated prokinetic activity in preclinical models and human subjects. Its mechanism of action, centered on the activation of an excitatory ligand-gated ion channel in the enteric nervous system, provides a clear rationale for its use in motility disorders characterized by slow transit. Clinical data indicate that Pumosetrag can accelerate intestinal transit and improve stool frequency in individuals with constipation.[1][8] However, its development status is not currently clear, and comprehensive pharmacokinetic and receptor binding affinity data remain unpublished. The available information suggests that Pumosetrag is a molecule of significant interest for understanding the role of 5-HT3 receptor agonism in the regulation of human gastrointestinal function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.monash.edu [research.monash.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pumosetrag Hydrochloride (CAS: 194093-42-0): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1679867#pumosetrag-hydrochloride-cas-number-194093-42-0]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com